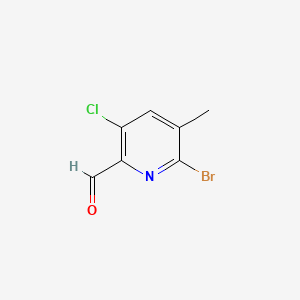
6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and a formyl group attached to a methyl-substituted pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde typically involves the halogenation of a methylpyridine derivative. One common method includes the bromination and chlorination of 2-methylpyridine, followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions
Major Products Formed
Oxidation: 6-Bromo-3-chloro-5-methylpyridine-2-carboxylic acid
Reduction: 6-Bromo-3-chloro-5-methylpyridine-2-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and potential drug candidates.
Medicine: As a building block in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde depends on its specific applicationThe presence of halogen atoms and the aldehyde group enhances its reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-6-methylpyridine
- 2-Bromo-6-methylpyridine
- 5-Bromo-2-chloro-4-methylpyridine
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms along with a formyl group on a methyl-substituted pyridine ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C7H5BrClNO |
|---|---|
Molecular Weight |
234.48 g/mol |
IUPAC Name |
6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5BrClNO/c1-4-2-5(9)6(3-11)10-7(4)8/h2-3H,1H3 |
InChI Key |
NQQLLGNXPDAVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















